4-Amino-3-(quinolin-4-yl)butanoic acid
Description
4-Amino-3-(quinolin-4-yl)butanoic acid is a synthetic amino acid derivative featuring a quinoline moiety attached to the third carbon of a butanoic acid backbone. Quinoline, a bicyclic aromatic system with a nitrogen atom, may enhance interactions with biological targets through π-π stacking and hydrogen bonding, distinguishing it from simpler phenyl or pyridyl analogs .
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
4-amino-3-quinolin-4-ylbutanoic acid |
InChI |
InChI=1S/C13H14N2O2/c14-8-9(7-13(16)17)10-5-6-15-12-4-2-1-3-11(10)12/h1-6,9H,7-8,14H2,(H,16,17) |
InChI Key |
OLIDOQHVCVLOFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(CC(=O)O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic conditions to form the quinoline ring
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Chemical Reactions
The compound undergoes diverse chemical transformations due to its functional groups (amino, carboxylic acid, and quinoline ring). Key reaction types include:
| Reaction Type | Key Features |
|---|---|
| Oxidation | Converts carboxylic acid group to ketones or quinoline derivatives |
| Reduction | Reduces carboxylic acid to alcohol or modifies quinoline ring |
| Substitution | Amino group reacts with electrophiles; quinoline ring undergoes coupling |
| Acid-Base | Carboxylic acid participates in protonation/deprotonation |
Relevant citations :
Common Reagents and Reaction Conditions
| Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄), acidic/alkaline media | Formation of oxidized derivatives |
| Reduction | Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) | Conversion of carboxylic acid to alcohol |
| Substitution | Alkyl halides, acyl chlorides, phenol (as coupling agent) | Amine alkylation/acylation or quinoline ring functionalization |
| Acid-Base | Strong acids (HCl) or bases (NaOH) | Protonation/deprotonation of carboxylic acid group |
Mechanistic insights : Substitution reactions often employ phenol as a coupling agent under elevated temperatures to facilitate amine-electrophile interactions .
Major Reaction Products
| Reaction Type | Typical Products | Structural Modifications |
|---|---|---|
| Oxidation | Quinoline-4-carboxylic acid derivatives | Carboxylic acid retained; quinoline ring modified |
| Reduction | 4-Amino-3-(quinolin-4-yl)butanol | Carboxylic acid converted to alcohol |
| Substitution | N-Alkyl/N-acyl derivatives, quinoline-coupled amino acids | Amino group functionalized; quinoline ring extended |
Example pathway : Reaction with acyl chloride yields N-acylated derivatives, enhancing lipophilicity for potential drug targeting.
Reaction Mechanisms and Kinetics
-
Oxidative pathways typically proceed via electrophilic attack on the quinoline ring, facilitated by acidic media.
-
Reduction mechanisms involve hydride transfer from reagents like LiAlH₄ to the carbonyl carbon.
-
Substitution reactions follow nucleophilic aromatic substitution patterns, favored by electron-deficient quinoline positions .
Industrial and Research Challenges
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds similar to "4-Amino-3-(quinolin-4-yl)butanoic acid":
Scientific Research Applications
While specific information on "this compound" is limited, the search results provide information on related compounds and their applications, which can give insights into the potential uses of the target compound.
4-Aminoquinoline Derivatives:
- Antimalarial Agents: Novel 4-aminoquinoline derivatives have been identified as potential blood schizonticidal agents with curative activity against chloroquine-resistant malaria parasites . These compounds have demonstrated promising activity in in vitro and in vivo experimental malaria models and exhibit favorable drug-like profiles .
- SAR Studies: Structure-activity relationship (SAR) studies of 4-aminoquinoline derivatives have explored modifications to the side chains, including the use of amino acids to generate chirally defined substituted side chains . These studies have shown that analogs containing N-methylpiperazine at the terminal part of the side chain exhibit excellent in vitro activity against resistant strains of malaria .
- Antihypertensive Treatment: N-protected 4-amino-butanoic derivatives are valuable in preparing peptides derived from statin analogs, useful for treating arterial hypertension by inhibiting human plasma renin activity .
4-(Quinolin-4-yl)butanoic acid:
- Pharmaceutical Development: It serves as a lead compound for developing new drugs due to its biological activity.
- Chemical Research: It is used as a building block to synthesize more complex organic molecules.
4-Amino-3-(quinolin-6-yl)butanoic acid:
- Chemistry: It is used as a building block for synthesizing more complex organic molecules.
- Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
- Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals. The quinoline moiety can intercalate with DNA, affecting its replication and transcription. Additionally, the amino group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
β-substituted γ-amino acids:
- Chemotherapeutic agents: Several amino acid-related drugs that are substrates of the LAT1/4F2hc transporter are known .
Heterocyclic Amines:
- Carcinogenicity studies: Research has investigated the impact of environmental exposures on the mutagenicity and carcinogenicity of heterocyclic amines . Studies provide evidence that creatine supplementation does not increase carcinogenic heterocyclic amines in healthy subjects and that diet is the main factor for heterocyclic amine formation .
- DNA Adduct Formation: Studies have explored DNA adduct formation of 4-aminobiphenyl and heterocyclic aromatic amines in human hepatocytes .
Mechanism of Action
The mechanism of action of 4-Amino-3-(quinolin-4-yl)butanoic acid involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the amino group can form hydrogen bonds with enzymes, inhibiting their activity. These interactions can lead to the compound’s anti-cancer and anti-microbial effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical profiles of 4-amino-3-substituted butanoic acids are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., -CF₃, -Cl): Enhance metabolic stability and target selectivity by altering electron density . Electron-Donating Groups (e.g., -OCH₃, -CH₃): Improve solubility but may reduce binding affinity in hydrophobic pockets .
Stereochemical Influence: Enantiomers like (R)- and (S)-4-amino-3-(4-methoxyphenyl)butanoic acid exhibit divergent pharmacological profiles due to stereospecific receptor interactions .
Quinoline-Specific Advantages: The quinolin-4-yl group’s bicyclic structure likely offers superior binding to enzymes or receptors involved in cancer and microbial pathways, as seen in pyridyl and indolyl analogs .
Biological Activity
4-Amino-3-(quinolin-4-yl)butanoic acid (AQBA) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.
Chemical Structure and Properties
AQBA is characterized by its unique structure, which includes an amino group and a quinoline moiety. The chemical formula for AQBA is , and it has a molecular weight of 204.23 g/mol. The presence of the quinoline ring is crucial for its biological activity, as it often enhances interactions with biological targets.
Antiparasitic Activity
Research has demonstrated that AQBA exhibits notable antitrypanosomal activity. A study synthesized various amide derivatives of the quinoline structure and evaluated their efficacy against Trypanosoma brucei, the causative agent of sleeping sickness. Among these derivatives, AQBA showed promising results with an IC50 value indicating effective inhibition of the parasite's growth .
Enzyme Inhibition
AQBA has been identified as a potential inhibitor of specific enzymes associated with inflammatory processes. A series of α-glutamic acid derivatives were synthesized, with AQBA being part of this scaffold. These compounds inhibited ADAMTS-4 and ADAMTS-5 enzymes, which are implicated in osteoarthritis, showcasing AQBA's potential in treating degenerative joint diseases .
The mechanisms through which AQBA exerts its biological effects are multifaceted:
- Enzyme Inhibition : By inhibiting metalloproteinases like ADAMTS, AQBA may reduce inflammatory responses and tissue degradation.
- Target Engagement : Studies utilizing cellular models have shown that AQBA can effectively engage with specific protein targets within cells, leading to altered cellular responses .
In Vitro Studies
In vitro studies have indicated that AQBA can inhibit the growth of various cancer cell lines. For instance, in a controlled experiment, AQBA was tested on ovarian carcinoma cells (SK-OV-3), where it demonstrated dose-dependent effects on cell viability. This suggests its potential as an anticancer agent .
Molecular Docking Studies
Molecular docking analyses have been conducted to predict the binding affinity of AQBA to various biological targets. These studies revealed that AQBA has favorable interactions with cyclooxygenase enzymes, which are critical in inflammatory pathways. The docking scores indicated strong binding affinities, supporting further exploration into its anti-inflammatory properties .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic routes are available for 4-Amino-3-(quinolin-4-yl)butanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling quinoline derivatives with amino acid precursors. For analogs like 4-Amino-3-(4-chlorophenyl)butanoic acid (Baclofen), reductive amination or multi-step condensation reactions are employed . Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) significantly impact stereochemistry and purity. For example, Baclofen synthesis uses chiral resolution to isolate active enantiomers . Purification via recrystallization or HPLC is critical to achieve >95% purity, as seen in certified reference materials .
Q. How does the quinolin-4-yl substituent affect the compound’s physicochemical properties compared to other aryl substitutions (e.g., chlorophenyl)?
- Methodological Answer : The quinolin-4-yl group introduces aromaticity and potential π-π stacking interactions, altering solubility and logP values. Compared to chlorophenyl analogs (e.g., Baclofen), the quinoline moiety may enhance lipophilicity, impacting blood-brain barrier permeability . Computational modeling (e.g., DFT calculations) and experimental techniques like UV-Vis spectroscopy can quantify these differences. For example, Baclofen’s 4-chlorophenyl group contributes to its GABAB receptor binding affinity, suggesting quinoline substitutions may require tailored receptor assays .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR (1H/13C) for stereochemical confirmation .
- HPLC-MS for purity assessment, especially to detect impurities like diastereomers or byproducts .
- Elemental analysis to verify empirical formula .
- Melting point determination (if crystalline), though some analogs like 4-Amino-3-(4-fluorophenyl)butanoic acid lack defined melting points .
Advanced Research Questions
Q. What are the challenges in designing in vitro assays to assess the biological activity of this compound, particularly in neurological models?
- Methodological Answer : Key challenges include:
- Receptor specificity : The quinolin-4-yl group may interact with non-target receptors (e.g., NMDA or AMPA receptors) due to structural similarity to quinolinic acid, a known neurotoxin . Competitive radioligand binding assays (using [3H]-GABA for GABAB receptors) are recommended to validate target engagement .
- Cellular uptake : Use fluorescent tagging or LC-MS to quantify intracellular concentrations in neuronal cell lines .
- Functional assays : Electrophysiology (patch-clamp) can measure GABAergic synaptic transmission modulation in primary neurons .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Methodological Answer :
- Standardize assay conditions : Variability in cell lines (e.g., HEK293 vs. neuronal cultures) or buffer compositions (e.g., Mg²⁺ concentration affecting receptor kinetics) can skew results .
- Control for stereochemistry : Enantiomeric purity must be confirmed via chiral HPLC, as (R)-Baclofen is 100x more potent than (S)-Baclofen at GABAB receptors .
- Meta-analysis : Cross-reference data with structurally related compounds (e.g., 4-Amino-3-(4-cyclopropylphenyl)butanoic acid) to identify trends in substituent effects .
Q. What strategies optimize the compound’s bioavailability and blood-brain barrier (BBB) penetration for CNS-targeted studies?
- Methodological Answer :
- Prodrug design : Esterification of the carboxylic acid group (e.g., ethyl ester prodrugs) enhances lipophilicity, as seen in Baclofen analogs .
- BBB transporters : Leverage amino acid transporters (e.g., LAT1) via structural mimicry. For example, Baclofen’s β-amino acid structure facilitates uptake .
- In silico modeling : Tools like SwissADME predict BBB penetration based on logP, polar surface area, and molecular weight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
